molecular formula C12H10N4O2S2 B4652465 N-1,3-thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide

N-1,3-thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B4652465
M. Wt: 306.4 g/mol
InChI Key: ZORUIYIEGXUVPX-UHFFFAOYSA-N
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Description

N-1,3-Thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide is a heterocyclic compound featuring a propanamide backbone substituted with a 1,3-thiazol-2-yl group at the amide nitrogen and a 3-(2-thienyl)-1,2,4-oxadiazol-5-yl moiety at the terminal position. The structural design combines aromatic (thienyl, thiazolyl) and heterocyclic (oxadiazole) components, which are frequently associated with bioactivity in medicinal chemistry. While direct data on this compound’s biological activity is absent in the provided evidence, analogs with similar structural motifs exhibit antimicrobial, enzyme inhibitory, and cytotoxic properties .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c17-9(14-12-13-5-7-20-12)3-4-10-15-11(16-18-10)8-2-1-6-19-8/h1-2,5-7H,3-4H2,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORUIYIEGXUVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole-Linked Propanamide Derivatives
Compound Name Key Structural Features Biological Activity/Application Synthesis Yield Molecular Weight (g/mol)
N-1,3-Thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide Thiazolyl amide, 3-(2-thienyl) oxadiazole Inferred: Potential antimicrobial/kinase activity Not reported ~349.4 (estimated)
D069-0511 (N-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide) Butyl amide, 3-(2-methylphenyl) oxadiazole Screening compound (no activity reported) Available commercially ~329.4
3-(3-Isopropyl-oxadiazol-5-yl)-N-(pyrimidin-2-yl)propanamide Isopropyl oxadiazole, pyrimidinyl amide CFTR modulator (potentiator/inhibitor) 47% 342.2 (ESI-MS)

Key Observations :

  • The thiazolyl amide (target) may enhance hydrogen bonding compared to the butyl amide (D069-0511) .
  • Synthetic Feasibility : The CFTR modulator (47% yield) demonstrates higher synthetic efficiency than cephalosporin analogs (2–7% yields), suggesting that steric or electronic factors in the target compound’s thienyl group may influence reaction pathways .
Antimicrobial Activity of Oxadiazole Derivatives

Compounds with 5-(2-thienyl)-1,3,4-oxadiazole cores (e.g., 9a in ) exhibit broad-spectrum antibacterial activity against Gram-positive bacteria (MIC: 2–8 µg/mL), with 9a showing marked activity against Staphylococcus aureus . While the target compound’s thiazolyl amide could enhance membrane permeability, the absence of a triazole or thiadiazole ring (common in ’s active compounds) may reduce potency against Gram-negative strains.

Enzyme-Targeted Analogues
  • SphK1 Inhibitors : SLP7111228 (Ki = 48 nM) features a 1,2,4-oxadiazole linked to a guanidine group, highlighting the oxadiazole’s role in kinase inhibition . The target compound’s thienyl group may similarly modulate hydrophobic interactions in enzyme binding pockets.
  • Cephalosporin-Oxadiazole Hybrids : Compounds like 21e () integrate oxadiazole-propanamide motifs into β-lactam antibiotics, showing selective activity against Mycobacterium tuberculosis. However, low yields (7%) and structural complexity limit scalability compared to simpler propanamide derivatives .

Structural and Functional Insights

Electron Density and Binding Interactions

In contrast, the 2-methylphenyl group in D069-0511 may favor hydrophobic binding but lacks π-stacking capability .

Thermodynamic and Kinetic Stability

1,2,4-Oxadiazoles are known for metabolic stability due to resistance to enzymatic hydrolysis. The thiazolyl amide in the target compound may further improve solubility compared to alkyl amides (e.g., D069-0511), which could reduce bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-1,3-thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide

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